3-[2-(5-Bromo-2-hydroxy-3-iodobenzylidene)hydrazino]benzoic acid
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Overview
Description
3-{2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID is a complex organic compound characterized by the presence of bromine, iodine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID typically involves the condensation of 5-bromo-2-hydroxy-3-iodobenzaldehyde with hydrazinobenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
3-{2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-{2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzoic acid: Shares similar functional groups but lacks the iodine atom and hydrazino moiety.
3-Bromo-5-iodobenzoic acid: Contains both bromine and iodine atoms but lacks the hydrazino and hydroxyl groups.
2-Hydroxy-5-iodobenzoic acid: Similar structure but lacks the bromine atom and hydrazino moiety
Uniqueness
3-{2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID is unique due to the presence of both bromine and iodine atoms, as well as the hydrazino and hydroxyl functional groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10BrIN2O3 |
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Molecular Weight |
461.05 g/mol |
IUPAC Name |
3-[(2E)-2-[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H10BrIN2O3/c15-10-4-9(13(19)12(16)6-10)7-17-18-11-3-1-2-8(5-11)14(20)21/h1-7,18-19H,(H,20,21)/b17-7+ |
InChI Key |
WTFIHIJPXZEURA-REZTVBANSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N/N=C/C2=C(C(=CC(=C2)Br)I)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)NN=CC2=C(C(=CC(=C2)Br)I)O)C(=O)O |
Origin of Product |
United States |
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